molecular formula C10H15N3O4 B1481181 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid CAS No. 2098099-52-4

2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid

Cat. No.: B1481181
CAS No.: 2098099-52-4
M. Wt: 241.24 g/mol
InChI Key: MJMUUNPKDFDRNI-UHFFFAOYSA-N
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Description

2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid is a complex organic compound that features a pyridazine ring substituted with an ethyl(2-hydroxyethyl)amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the pyridazine core. The ethyl(2-hydroxyethyl)amino group is introduced through nucleophilic substitution reactions, while the acetic acid moiety is often added via esterification or amidation reactions. Common reagents used in these reactions include ethylamine, 2-chloroethanol, and acetic anhydride, under conditions such as reflux in organic solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can yield a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties

Mechanism of Action

The mechanism of action of 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in oxidative stress and inflammatory responses. Its molecular targets include various receptors and enzymes that regulate cellular processes, such as the production of reactive oxygen species (ROS) and inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with an ethyl(2-hydroxyethyl)amino group and an acetic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[6-[ethyl(2-hydroxyethyl)amino]pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-2-13(5-6-14)8-3-4-9(12-11-8)17-7-10(15)16/h3-4,14H,2,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMUUNPKDFDRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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